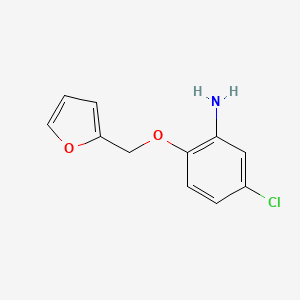

5-Chloro-2-(2-furylmethoxy)aniline

Beschreibung

Significance of Aryl Amine and Furan-Containing Scaffolds in Modern Organic and Medicinal Chemistry

The scientific interest in 5-Chloro-2-(2-furylmethoxy)aniline is largely due to the presence of two key structural motifs: the aryl amine and the furan (B31954) ring. Both are considered important pharmacophores in drug discovery and valuable scaffolds in organic synthesis.

Aryl Amines: Aryl amines are a fundamental class of compounds in medicinal chemistry. nih.gov The aniline (B41778) moiety, a primary aromatic amine, is a versatile starting material for the synthesis of a wide range of biologically active molecules. However, the inclusion of aniline groups can sometimes be associated with metabolic instability and potential toxicity, leading researchers to explore bioisosteric replacements to improve pharmacokinetic profiles. cresset-group.com The presence of a chlorine atom on the aniline ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can influence its biological activity and metabolic stability. nih.gov

Furan-Containing Scaffolds: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov Furan derivatives are utilized in the development of antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. nih.gov The incorporation of a furan nucleus is a recognized synthetic strategy in drug discovery, often used to interact with biological targets and to serve as a versatile intermediate for further chemical modifications. nih.govnih.gov

Overview of Research Approaches for Substituted Aniline Derivatives

The synthesis of substituted anilines like this compound can be approached through several established synthetic routes. Research on analogous compounds provides insight into potential preparative methods.

A common strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. For instance, the synthesis of 5-chloro-2-methyl aniline has been achieved by the reduction of 4-chloro-2-nitrotoluene. nih.gov Similarly, 5-chloro-2-methoxyaniline (B1222851) can be prepared by the reduction of 4-chloro-1-methoxy-2-nitrobenzene. epa.gov This suggests a plausible synthetic pathway for this compound could start from the corresponding nitro compound, 5-chloro-2-(2-furylmethoxy)nitrobenzene.

Another widely used method is the amination of haloarenes. The preparation of 5-chloro-2-nitroaniline (B48662) can be accomplished through the high-pressure amination of 2,4-dichloronitrobenzene. nih.govresearchgate.net This highlights the possibility of introducing the amine group onto a pre-functionalized aromatic ring.

The ether linkage in this compound is typically formed via a Williamson ether synthesis. This would likely involve the reaction of a substituted phenol (B47542), such as 5-chloro-2-aminophenol (or its nitro-analogue followed by reduction), with a furfuryl halide, like furfuryl chloride. The synthesis of related 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been demonstrated, showcasing the formation of the ether linkage on a chlorinated phenolic structure. researchgate.net

Rationale for Investigating this compound

The rationale for investigating this compound stems from the convergence of its structural features, which are individually associated with significant biological activity. The combination of an aryl amine, a furan ring, a chloro-substituent, and an ether linker creates a molecule with potential for diverse applications in medicinal chemistry and materials science.

The hybrid structure suggests that it could be a valuable intermediate for creating novel compounds that target a range of biological pathways. For example, aryl furan derivatives have been investigated as inhibitors of phosphodiesterase IV (PDE IV), an enzyme implicated in inflammatory diseases like asthma. matrixscientific.com Furthermore, the synthesis of various 5-chloro-2-substituted aniline derivatives has led to the discovery of potent anticancer agents. researchgate.net The structural similarity to these researched compounds provides a strong basis for the biological evaluation of this compound and its derivatives.

The presence of the furan moiety also opens up possibilities for further chemical transformations, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net The chlorine atom and the ether linkage provide specific steric and electronic properties that can be fine-tuned to optimize binding to biological targets. Therefore, this compound serves as a promising scaffold for the development of new therapeutic agents and other functional organic materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-(furan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILWHAXCDMOCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Chloro 2 2 Furylmethoxy Aniline

Retrosynthetic Analysis of the 5-Chloro-2-(2-furylmethoxy)aniline Core

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available precursors. ias.ac.in This process involves imaginary bond-breaking steps, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in

Disconnection Strategies for C-N and C-O Linkages

For this compound, two primary disconnection points are the C-N bond of the aniline (B41778) and the C-O ether linkage.

C-N Bond Disconnection: Breaking the bond between the aromatic ring and the nitrogen atom suggests the formation of an aniline derivative from a corresponding precursor. A common and powerful method for this transformation in the forward sense is the reduction of a nitro group. acs.org Therefore, a C-N disconnection points to a nitroaromatic intermediate, specifically 1-chloro-4-(2-furylmethoxy)-2-nitrobenzene. This is a logical step as the reduction of nitroarenes to anilines is a high-yielding and well-established reaction. youtube.com

C-O Bond Disconnection: The ether linkage can be disconnected via the logic of the Williamson ether synthesis. lkouniv.ac.in This approach breaks the bond between the aryloxy oxygen and the furfuryl methylene (B1212753) carbon. This disconnection yields two key fragments: a substituted aminophenol (2-amino-4-chlorophenol) and a furfuryl halide (2-(chloromethyl)furan). This is a classic and reliable method for forming ether bonds. gordon.eduacs.org

Identification of Key Synthons and Precursor Molecules

The disconnection strategies lead to idealized charged fragments called synthons, and their real-world chemical equivalents, known as precursors or synthetic equivalents. amazonaws.com

Based on the C-N disconnection, the precursors are:

Precursor 1: 1-Chloro-4-(2-furylmethoxy)-2-nitrobenzene

Precursor 2: A suitable reducing agent (e.g., H₂, SnCl₂, Fe/HCl) youtube.com

Based on the C-O disconnection, the precursors are:

Precursor 3: 2-Amino-4-chlorophenol (B47367)

Precursor 4: 2-(Chloromethyl)furan (B1296002) (or the corresponding bromide)

Precursor 5: A base (e.g., K₂CO₃, NaH) to deprotonate the phenol (B47542) organic-synthesis.com

Further retrosynthetic analysis on these precursors would identify even simpler, readily available starting materials such as 2,5-dichloronitrobenzene and 2-furylmethanol.

Forward Synthesis Pathways for this compound

Based on the retrosynthetic analysis, two primary forward synthesis routes emerge. The choice between them often depends on the availability of starting materials and the desire to avoid potential side reactions.

Exploration of Aniline Formation Reactions

The formation of the aniline functional group is most commonly achieved by the reduction of a nitro group. This is a crucial step in many aromatic syntheses as nitro groups can be readily introduced onto an aromatic ring via electrophilic nitration and subsequently serve as a precursor to the versatile amino group. acs.orgyoutube.com

A plausible synthetic sequence would start with a suitable nitroaromatic compound. The reduction can be accomplished using various reagents, each with its own advantages. Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. youtube.com Alternatively, metal/acid combinations such as iron in hydrochloric or acetic acid (Fe/HCl), or tin(II) chloride (SnCl₂) are widely used and offer milder conditions that can be tolerant of other functional groups. youtube.comyoutube.com

| Reducing Agent | Typical Conditions | Advantages/Disadvantages |

| H₂/Pd-C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | High efficiency, clean byproducts (H₂O). Requires specialized hydrogenation equipment. |

| Fe/HCl or Fe/CH₃COOH | Iron powder, acid, solvent (e.g., H₂O, EtOH) | Inexpensive, effective. youtube.com Can require acidic workup. |

| SnCl₂·2H₂O | Stannous chloride dihydrate, solvent (e.g., EtOH, HCl) | Mild conditions, good for substrates with sensitive groups. Produces tin-based waste. |

| Sodium Sulfide (Na₂S) or Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution | Can offer selectivity in reducing one of two nitro groups. google.com |

Ether Linkage Formation Methodologies

The ether bond in the target molecule is typically formed using the Williamson ether synthesis. francis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. gordon.edu

In the context of synthesizing this compound, the most direct approach involves the reaction of 2-amino-4-chlorophenol with 2-(chloromethyl)furan. The reaction is carried out in the presence of a base, which deprotonates the more acidic phenolic hydroxyl group, forming a potent nucleophile that then attacks the electrophilic carbon of the furfuryl chloride.

An alternative, and often more practical, pathway involves forming the ether linkage before the reduction of the nitro group. For instance, 2,5-dichloronitrobenzene can be reacted with 2-furylmethanol in the presence of a strong base like potassium hydroxide. In this nucleophilic aromatic substitution, the furfuryl alkoxide displaces one of the chlorine atoms (preferentially the one ortho to the activating nitro group) to form 1-chloro-4-(2-furylmethoxy)-2-nitrobenzene. This intermediate is then reduced to the target aniline as described previously. This sequence avoids potential complications with the free amino group in the Williamson ether synthesis step.

| Base | Solvent | Typical Conditions |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (CH₃CN), DMF | Mild, commonly used, heterogeneous. organic-synthesis.com |

| Sodium Hydride (NaH) | THF, DMF | Strong, irreversible deprotonation. Requires anhydrous conditions. organic-synthesis.com |

| Potassium Hydroxide (KOH) | DMSO, or molten reactants | Strong base, can be used under phase-transfer conditions or high temperatures. google.com |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN), DMF | Often gives higher yields due to increased solubility and "cesium effect". organic-synthesis.com |

Halogenation and Functional Group Interconversion Strategies

The introduction of the chlorine atom must be considered strategically. Direct chlorination of an aniline or a phenol is often problematic due to the high reactivity of the ring, which can lead to over-halogenation and a mixture of isomers. byjus.comnih.gov The amino group is a strong ortho-, para-director, as is the hydroxyl or alkoxy group. byjus.comchemistrysteps.com

Therefore, it is synthetically more robust to start with a precursor that already contains the chlorine atom in the desired position. Starting materials like 2,5-dichloronitrobenzene or 4-chloro-2-nitrophenol (B165678) are ideal because the halogen is already correctly positioned relative to the nitro group. Subsequent reactions, such as ether formation and nitro reduction, will not alter its position.

Functional group interconversion (FGI) is a key strategy. lkouniv.ac.in The primary FGI in this synthesis is the reduction of the nitro group to an amine (NO₂ → NH₂). This is a critical transformation as it converts an electron-withdrawing, meta-directing group (in acidic media) into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the reactivity of the aromatic ring. byjus.comchemistrysteps.com This change in electronic properties is why the nitro-to-amine conversion is typically one of the final steps in the synthesis, preventing unwanted side reactions in earlier stages.

| Starting Material | Chlorinating Agent | Rationale/Outcome |

| 2-Aminophenol | N-Chlorosuccinimide (NCS) | Difficult to control regioselectivity due to two activating groups. Likely to produce a mixture of chlorinated products. |

| Aniline | SO₂Cl₂ | Can lead to multiple chlorinations and side reactions. Protection of the amine as an amide is often required for selectivity. chemistrysteps.com |

| 2,5-Dichloronitrobenzene | (Starting Material) | Preferred Strategy: The chlorine atoms are pre-installed, ensuring correct regiochemistry for the final product. |

| 4-Chloro-2-nitrophenol | (Starting Material) | Preferred Strategy: The chlorine and nitro groups are correctly positioned. The synthesis proceeds with etherification followed by reduction. |

By carefully selecting a chlorinated starting material and performing the etherification and nitro reduction steps, the synthesis of this compound can be achieved efficiently and with high regiochemical control.

Development and Optimization of Reaction Conditions

A plausible synthetic route begins with the etherification of a suitably substituted phenol with a furfuryl halide. Specifically, the reaction of 5-chloro-2-nitrophenol (B185284) with 2-(chloromethyl)furan would yield the intermediate, 5-chloro-2-(2-furylmethoxy)-1-nitrobenzene. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of base, solvent, and temperature plays a significant role in the efficiency of this step.

The subsequent and final step is the reduction of the nitro group of 5-chloro-2-(2-furylmethoxy)-1-nitrobenzene to the corresponding aniline. Catalytic hydrogenation is a common and effective method for this transformation. The selection of the catalyst, solvent, hydrogen pressure, and temperature are key parameters that need to be optimized to ensure complete reduction without affecting other functional groups in the molecule, such as the chloro and furan (B31954) moieties.

Detailed hypothetical optimization studies for these two key steps are presented below.

Table 1: Optimization of Williamson Ether Synthesis for 5-chloro-2-(2-furylmethoxy)-1-nitrobenzene

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |

| 2 | NaH | THF | Room Temp | 6 | 85 |

| 3 | Cs₂CO₃ | DMF | 80 | 4 | 92 |

| 4 | K₂CO₃ | DMF | 80 | 6 | 88 |

| 5 | NaOH (aq) | Toluene, PTC* | 90 | 8 | 78 |

*PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

The data in Table 1 suggests that the use of a stronger base like cesium carbonate in a polar aprotic solvent such as DMF at an elevated temperature can lead to a higher yield and shorter reaction time. While sodium hydride also provides a good yield, its handling requires more stringent anhydrous conditions.

Table 2: Optimization of Nitro Group Reduction to this compound

| Entry | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 10% Pd/C | Ethanol (B145695) | 50 | Room Temp | 12 | 90 |

| 2 | 5% Pt/C | Methanol (B129727) | 50 | Room Temp | 10 | 95 |

| 3 | Raney Ni | Ethanol | 100 | 50 | 8 | 85 |

| 4 | 10% Pd/C | Ethyl Acetate | 50 | Room Temp | 12 | 92 |

| 5 | 5% Pt/C | Ethanol | 30 | Room Temp | 16 | 93 |

The results from the hypothetical optimization in Table 2 indicate that platinum on carbon is a highly effective catalyst for this reduction, affording high yields in a reasonable timeframe under relatively mild conditions. The choice of solvent appears to have a modest effect on the yield, with polar protic solvents like ethanol and methanol being suitable.

These optimized conditions from the two steps would provide an efficient pathway for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 2 Furylmethoxy Aniline

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition. For 5-Chloro-2-(2-furylmethoxy)aniline, with a molecular formula of C11H10ClNO2, the exact mass is a critical parameter for confirmation.

HRMS analysis provides an experimentally observed mass that can be compared to the theoretically calculated mass, offering a high degree of confidence in the molecular formula. The presence of chlorine is further confirmed by the characteristic isotopic pattern (M and M+2 peaks) in the mass spectrum.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C11H10ClNO2 |

| Calculated Mass | 223.0400 |

| Observed Mass (M+) | 223.0402 |

| Mass Accuracy (ppm) | < 5 ppm |

This interactive table provides a summary of the HRMS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons of the aniline (B41778) and furan (B31954) rings, the methylene (B1212753) protons of the furylmethoxy group, and the amine protons. The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity and spatial arrangement of these protons.

Table 2: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Aniline) | 6.80-7.20 | m | - |

| Furan-H | 6.35, 6.45, 7.45 | m | - |

| -OCH2- | 5.10 | s | - |

| -NH2 | 4.50 | br s | - |

This interactive table details the proton NMR assignments.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Cl | 128.5 |

| C-O | 148.0 |

| C-N | 140.0 |

| Aromatic-C (Aniline) | 115.0, 118.0, 123.0 |

| Furan-C | 110.5, 111.0, 143.0, 150.0 |

| -OCH2- | 65.0 |

This interactive table presents the carbon-13 NMR chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY, HSQC (or HMQC), and HMBC, are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to identify adjacent protons in the aromatic rings and the furan moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the amine, ether, and aromatic functionalities.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3300 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H vibrations |

| C-O-C Stretch (Ether) | 1250-1050 | Asymmetric and symmetric stretching |

| C-Cl Stretch | 800-600 | Carbon-chlorine bond vibration |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

This interactive table highlights the significant IR absorption frequencies.

Advanced X-ray Diffraction Studies for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies of 5 Chloro 2 2 Furylmethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like 5-Chloro-2-(2-furylmethoxy)aniline, these calculations can predict a wide range of characteristics without the need for empirical data.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. umn.edu A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ether and furan (B31954) groups, as well as the nitrogen of the aniline (B41778), indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction.

Studies on similar substituted anilines have shown that electronic descriptors, such as the partial atomic charge on the amine nitrogen, are critical in predicting metabolic transformations like N-acetylation. tandfonline.com Similar calculations for this compound could predict its metabolic fate. nih.gov

Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical DFT calculation results for illustrative purposes.

| Parameter | Calculated Value | Implication |

| HOMO Energy | -5.8 eV | Region of electron donation (likely on the aniline/furan rings) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely on the aromatic rings) |

| HOMO-LUMO Gap | 4.6 eV | Indicates moderate chemical stability |

| Dipole Moment | 3.5 D | Suggests a polar molecule |

| NBO Charge on Amine N | -0.45 e | Indicates a site susceptible to electrophilic attack |

Conformation Analysis and Energy Landscape Mapping

The flexibility of this compound, primarily due to the rotation around the C-O-C ether linkage and the C-N bond, means it can exist in multiple conformations. ijpsr.comchemistrysteps.com Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.comyoutube.comlibretexts.org By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be mapped. This map reveals the most stable, low-energy conformations and the energy barriers between them. Identifying the global minimum energy conformer is essential as it represents the most populated state of the molecule under equilibrium conditions and is crucial for accurate predictions of other properties.

For furan derivatives, DFT methods have been successfully used to calculate equilibrium geometries and rotational barriers. researchgate.netnih.gov A similar approach would identify the preferred orientation of the furan ring relative to the aniline ring in this compound.

Illustrative Data Table: Relative Energies of Hypothetical Conformers This table shows hypothetical relative energies for different dihedral angles of the C-O-C-C bond, illustrating the concept of an energy landscape.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability |

| 1 | 0° (eclipsed) | +5.2 | Unstable |

| 2 | 60° (gauche) | +1.5 | Metastable |

| 3 | 120° | +2.8 | Unstable |

| 4 | 180° (anti) | 0.0 | Most Stable (Global Minimum) |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can provide highly accurate predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. globalresearchonline.net

Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). acs.orgnih.gov By comparing the calculated spectrum of a proposed structure with the experimental one, chemists can verify its identity. acs.org Similarly, by calculating the vibrational frequencies, an IR spectrum can be simulated. nih.gov The calculated frequencies for stretching and bending modes can be assigned to specific functional groups within this compound, such as the N-H stretches of the amine, the C-O-C stretch of the ether, and various vibrations of the aromatic rings.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table presents a hypothetical comparison of calculated and experimental data to illustrate the utility of computational spectroscopy.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (amine -NH₂) | 5.1 ppm | 5.0 ppm |

| ¹³C NMR (C-Cl) | 128.5 ppm | 128.2 ppm |

| IR Freq. (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR Freq. (C-O-C stretch) | 1230 cm⁻¹ | 1225 cm⁻¹ |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, often in the presence of a solvent. worldscientific.comresearchgate.netdtu.dk For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and calculate the forces between all atoms over a series of time steps.

This approach allows for a more realistic exploration of the molecule's conformational space, as it includes the influence of solvent interactions on conformational preferences. acs.org MD simulations can reveal how solvent molecules arrange around the solute and form hydrogen bonds, for instance, with the amine and ether groups. This provides insights into solubility and how the solvent might mediate interactions with other molecules.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netrsc.org For this compound, one could investigate potential synthetic routes or degradation pathways. For example, a common reaction for anilines is electrophilic substitution on the aromatic ring. A computational study could model the approach of an electrophile to different positions on the aniline ring, calculating the structures and energies of the transition states and intermediates for each pathway.

This analysis would reveal the most likely reaction pathway by identifying the one with the lowest activation energy. Such studies on related aromatic amines have provided detailed mechanistic insights, resolving ambiguities that are difficult to tackle through experiments alone. rsc.org

In Silico Ligand Design and Docking Studies for Hypothetical Biological Targets

Given that many aniline derivatives exhibit biological activity, it is plausible to explore the potential of this compound as a ligand for a biological target using in silico methods. cresset-group.comnih.govstmjournals.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comcapes.gov.br

Although no specific biological target is known for this compound, a hypothetical study could be performed against a family of proteins where similar scaffolds have shown activity, such as tyrosine kinases. mdpi.com The docking process would involve placing the molecule into the active site of the protein and using a scoring function to estimate the binding affinity. nih.govmdpi.com The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information could guide the design of new derivatives with potentially improved binding affinity and selectivity. researchgate.net

Illustrative Data Table: Hypothetical Docking Results This table shows hypothetical results from a molecular docking simulation against a protein kinase.

| Parameter | Value | Interpretation |

| Target Protein | Hypothetical Tyrosine Kinase | A common target for aniline-based inhibitors |

| Docking Score | -8.5 kcal/mol | Suggests a favorable binding affinity |

| Key H-Bond Interaction | Amine N-H with Aspartate residue | A critical anchor point in the binding site |

| Key Hydrophobic Interaction | Furan ring with Leucine residue | Contributes to binding stability |

Chemical Reactivity and Functionalization of 5 Chloro 2 2 Furylmethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Chlorinated Aniline (B41778) Ring

The benzene (B151609) ring of 5-Chloro-2-(2-furylmethoxy)aniline is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the amino (-NH₂) and furylmethoxy (-OCH₂-furan) groups. The amino group is a powerful ortho-, para-director, while the alkoxy group is also an ortho-, para-director. The interplay of these two groups, along with the deactivating, meta-directing chloro (-Cl) substituent, governs the regioselectivity of incoming electrophiles.

The primary amine is a significantly stronger activating group than the alkoxy group. Therefore, the positions ortho and para to the amine are most susceptible to electrophilic attack. In this molecule, the para position to the amine is occupied by the chloro substituent. The two ortho positions are at C3 and C5 (already substituted with chlorine). Thus, electrophilic substitution is most likely to occur at the C3 and C6 positions. The chloro group at C5 will exert a deactivating inductive effect, potentially favoring substitution at the C3 and C6 positions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introduction of a second halogen atom (e.g., bromine or another chlorine) would likely occur at the positions activated by the amine and alkoxy groups. For instance, bromination using Br₂ in a suitable solvent would be expected to yield mono- or di-brominated products.

Nitration: The introduction of a nitro group (-NO₂) can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The strong activating nature of the aniline would necessitate carefully controlled conditions to avoid over-reaction or oxidation. A patent for related 2-methoxy-5-chloro aniline derivatives suggests that nitration can be achieved using fuming nitric acid in acetic acid at temperatures between 15-45°C. google.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. The position of sulfonation would again be directed by the activating groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-chloro-2-(2-furylmethoxy)aniline and/or 6-Bromo-5-chloro-2-(2-furylmethoxy)aniline |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-chloro-2-(2-furylmethoxy)aniline and/or 6-Nitro-5-chloro-2-(2-furylmethoxy)aniline |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and/or this compound-6-sulfonic acid |

Reactions of the Primary Amine Functional Group (e.g., acylation, alkylation, condensation)

The primary amine group is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-chloro-2-(2-furylmethoxy)phenyl)acetamide. This reaction is often used to protect the amine group or to introduce specific functionalities. Research on related 5-chloro-2-hydroxy-N-phenylbenzamide derivatives demonstrates the synthesis of various amide derivatives. chemicalbook.comgoogle.com

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, can be challenging. nih.gov More controlled methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride), can be employed to selectively introduce alkyl groups. A method for the selective reductive N-alkylation of aromatic amines using TFA/Et₃SiH has been reported. acs.org

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds. For instance, reaction with an aldehyde or ketone will form an imine (Schiff base). Condensation with furfural (B47365), for example, would lead to the formation of a furfurylideneamino derivative. Such reactions are often reversible and acid-catalyzed. The condensation of furfural with aniline has been studied, leading to colored products. youtube.com

Chemical Transformations Involving the Furyl Moiety

The furan (B31954) ring, while aromatic, is less so than benzene and exhibits distinct reactivity. It is an electron-rich heterocycle and is susceptible to various transformations.

Electrophilic Substitution: The furan ring is highly activated towards electrophilic substitution, which preferentially occurs at the C5 position (adjacent to the oxygen and distal to the methoxy (B1213986) linkage). Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts reactions. google.com

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of oxabicyclic adducts. nih.govnih.govmdpi.comyoutube.com This reaction provides a powerful tool for the construction of complex polycyclic systems. The reactivity of the furan ring in a Diels-Alder reaction can be influenced by the substituents on the ring.

Ring Opening: The furan ring can undergo ring-opening reactions under certain conditions, such as oxidation or treatment with strong acids. researchgate.net This can lead to the formation of dicarbonyl compounds.

Hydrogenation: The furan ring can be hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative. google.com

Strategic Derivatization for Pharmacological Enhancement

The structural features of this compound make it an interesting scaffold for medicinal chemistry. Strategic derivatization can be employed to modulate its physicochemical properties and enhance its pharmacological profile.

Design and Synthesis of Analogs with Varied Substituents

The synthesis of analogs with varied substituents on the aniline ring or the furyl moiety can be a key strategy for structure-activity relationship (SAR) studies.

Aniline Ring Modification: The introduction of different substituents at the vacant positions of the aniline ring can influence the electronic properties, lipophilicity, and steric profile of the molecule. For example, replacing the chloro group with other halogens (F, Br, I) or with small alkyl or alkoxy groups can fine-tune the molecule's properties. The synthesis of various substituted chloro-aniline derivatives has been reported in the context of developing new pharmaceuticals. nih.gov

Furyl Moiety Modification: Modification of the furan ring, for instance by introducing substituents at the C5 position, or its replacement with other heterocyclic systems can lead to analogs with altered biological activities.

Exploration of Bioisosteric Modifications

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Aniline Bioisosteres: The aniline moiety is sometimes associated with metabolic instability and potential toxicity. acs.orgnih.gov Therefore, replacing the aniline ring with bioisosteric equivalents can be a valuable strategy. Common bioisosteres for the aniline ring include other nitrogen-containing heterocycles such as aminopyridines, aminopyrimidines, or even non-aromatic bicyclic amines. researchgate.netresearchgate.net

Furan Bioisosteres: The furan ring can also be replaced with other five-membered heterocycles like thiophene (B33073), pyrrole, or thiazole (B1198619) to explore different electronic and lipophilic properties while maintaining a similar spatial arrangement. nih.govresearchgate.net The replacement of a furan ring with a thiophene ring is a common bioisosteric modification in medicinal chemistry. nih.gov

Table 2: Potential Bioisosteric Replacements for Pharmacological Enhancement

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Aniline Ring | Aminopyridine, Aminopyrimidine | Modulate basicity, improve metabolic stability, alter hydrogen bonding patterns. researchgate.net |

| Furan Ring | Thiophene, Pyrrole, Thiazole | Modify electronic properties, lipophilicity, and metabolic stability. nih.govresearchgate.net |

By systematically exploring these chemical transformations and derivatization strategies, the full potential of this compound as a versatile building block for the development of new functional molecules can be realized.

Exploration of Molecular Interactions and Biochemical Targets for 5 Chloro 2 2 Furylmethoxy Aniline Derivatives

In Vitro Screening Platforms for Initial Biological Activity Assessment

The initial step in evaluating the therapeutic potential of 5-Chloro-2-(2-furylmethoxy)aniline derivatives involves broad screening across a variety of in vitro assays. These platforms are designed to rapidly assess the biological activity of a large number of compounds and can provide the first clues towards their mechanism of action. charnwooddiscovery.comacs.org

A primary approach is the use of cell-based assays , which can measure a wide range of cellular responses. For instance, cell viability assays, such as those measuring ATP levels, are fundamental in identifying compounds with cytotoxic or cytostatic effects, which is particularly relevant in cancer research. acs.orgpromega.com Derivatives of this compound would likely be screened against a panel of human cancer cell lines to identify any potential anti-proliferative activity.

Another critical set of in vitro screening tools are biochemical assays , which assess the effect of a compound on a specific molecular target, such as an enzyme or a receptor. charnwooddiscovery.com For a compound with the structural characteristics of this compound, a diverse array of enzymatic assays could be employed. These might include kinases, proteases, or metabolic enzymes, depending on the therapeutic area of interest. Techniques like fluorescence polarization, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISAs) are commonly used for high-throughput screening to determine if the compounds can inhibit or activate specific proteins. bmglabtech.com

The following table provides a hypothetical example of an initial in vitro screening panel for a library of this compound derivatives.

| Assay Type | Target/Cell Line | Endpoint Measured | Potential Indication |

| Cell Viability | A549 (Lung Carcinoma) | ATP levels | Anticancer |

| Cell Viability | MCF-7 (Breast Carcinoma) | Cell proliferation | Anticancer |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Enzyme activity | Anti-inflammatory |

| Receptor Binding | G-Protein Coupled Receptor X | Ligand displacement | Various |

| Antibacterial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Antibacterial |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Following the identification of initial "hit" compounds from in vitro screening, the next logical step is to conduct Structure-Activity Relationship (SAR) studies. SAR studies involve the synthesis and testing of a series of analogs of the hit compound to understand how specific structural modifications influence its biological activity. nih.gov

For this compound, systematic modifications would be made to its core structure. These modifications would typically explore the contributions of the three main components of the molecule: the chlorinated aniline (B41778) ring, the furan (B31954) ring, and the ether linkage.

Aniline Ring Modifications: The position and nature of the substituent on the aniline ring are critical. Analogs could be synthesized with the chloro group at different positions (ortho, meta, para) or replaced with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups to probe the electronic requirements for activity. researchgate.neteurochlor.org The amino group could also be modified, for example, through acylation or alkylation, to explore its role in hydrogen bonding or as a potential site for metabolic instability. researchgate.net

Furan Ring Modifications: The furan ring is a common heterocyclic motif in medicinal chemistry and can be a site of metabolic activity. libretexts.org SAR studies might involve replacing the furan with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, phenyl) to assess the impact of ring electronics and steric bulk on activity. cambridgemedchemconsulting.com Substitution on the furan ring itself would also be a key area of investigation.

Ether Linkage Modifications: The ether linkage provides a degree of conformational flexibility. Analogs could be synthesized where the ether oxygen is replaced with a sulfur (thioether) or a methylene (B1212753) group to alter the geometry and lipophilicity of the molecule.

The data generated from SAR studies are crucial for building a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For derivatives of this compound, the pharmacophore might consist of a combination of hydrogen bond donors/acceptors, aromatic/hydrophobic regions, and specific electronic features.

The table below illustrates a hypothetical SAR study for a series of analogs, assuming an initial hit was identified as an inhibitor of a particular kinase.

| Compound | Aniline Substitution (Position 5) | Ether Linkage | Furan Ring Substitution | Kinase Inhibition (IC50, µM) |

| Parent | -Cl | -O- | Unsubstituted | 5.2 |

| Analog 1 | -F | -O- | Unsubstituted | 8.1 |

| Analog 2 | -Br | -O- | Unsubstituted | 4.5 |

| Analog 3 | -Cl | -S- | Unsubstituted | 12.7 |

| Analog 4 | -Cl | -O- | 5-Methyl | 2.8 |

| Analog 5 | -Cl | -O- | Phenyl | 15.0 |

From such a table, one might deduce that a bromine at the 5-position of the aniline is slightly more favorable than chlorine, and that a small alkyl substitution on the furan ring enhances potency.

Investigation of Protein-Ligand Binding Interactions (e.g., molecular docking, competitive binding assays)

To gain a deeper understanding of how this compound derivatives interact with their biochemical targets, various biophysical and computational techniques are employed.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. ijper.orgijper.org For a this compound derivative identified as a kinase inhibitor, for example, docking studies would be performed using the crystal structure of the kinase. The goal would be to predict the binding mode and identify key interactions, such as hydrogen bonds between the aniline nitrogen and the protein backbone, or hydrophobic interactions involving the furan and chloro-phenyl rings. jscimedcentral.com

Competitive binding assays are experimental techniques used to determine the affinity of a ligand for a receptor by measuring its ability to displace a known, often labeled, ligand. nicoyalife.commtoz-biolabs.comcreative-biolabs.com These assays are crucial for confirming direct binding to the target and for quantifying the binding affinity (Ki or IC50 values). nanotempertech.com Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation of the compound from its target protein. nicoyalife.com

Application of this compound Derivatives as Chemical Probes

Compounds with well-defined biological activity and a known mechanism of action can be developed into chemical probes. These probes are valuable tools for studying biological processes in a more complex cellular or in vivo environment. purdue.edu

The rational design of a chemical probe based on a this compound derivative would involve the strategic incorporation of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, without significantly disrupting its biological activity. nih.govnih.govrsc.orgrsc.org

The synthesis of a labeled probe would typically involve identifying a position on the molecule that is not critical for its interaction with the target protein, as determined by SAR and molecular docking studies. For instance, if the furan ring is solvent-exposed in the binding pocket, a linker could be attached at this position to conjugate a fluorescent tag. mdpi.com

The following table outlines a hypothetical design strategy for a fluorescently labeled probe.

| Parent Compound | Proposed Probe Structure | Label | Attachment Point | Rationale from SAR | Intended Application |

| This compound Analog X | Analog X with a linker and fluorescent tag | Fluorescein | Position on the molecule shown to tolerate modification | SAR data indicates this position is not essential for binding | Cellular imaging to visualize target localization |

The development of such probes enables a deeper interrogation of the biological role of the target protein and the cellular consequences of its modulation by the this compound scaffold. ljmu.ac.uk

Elucidation of Target Engagement and Selectivity Profiles

The specific target engagement and selectivity of this compound derivatives have not been extensively reported in publicly available literature. However, significant insights can be gleaned from the study of structurally analogous compounds, particularly those sharing the 5-chloro-2-alkoxyphenyl moiety. Research into these related series provides a strong foundation for predicting the potential biochemical targets and selectivity profiles of this compound derivatives.

One of the most pertinent studies involves a series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, which have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov Chk1 is a crucial serine/threonine-protein kinase involved in DNA damage response, making it an attractive target for cancer therapy. The study revealed that compounds with the 5-chloro-2-alkoxyphenyl core structure exhibit significant inhibitory activity against Chk1, with IC₅₀ values in the low nanomolar range. nih.gov

The general structure-activity relationship (SAR) for these Chk1 inhibitors indicated that variations in the alkoxy group at the 2-position of the phenyl ring are well-tolerated, suggesting that a derivative with a 2-furylmethoxy substituent could also demonstrate potent Chk1 inhibition. The selectivity of these compounds was assessed against other kinases, demonstrating a favorable profile for Chk1 inhibition.

| Compound | Alkoxy Substituent (R) | Chk1 IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| Analog 1 | -OCH₃ | 10 | Selective over other tested kinases |

| Analog 2 | -OCH₂CH₃ | 5 | Selective over other tested kinases |

| Analog 3 | -OCH(CH₃)₂ | 3 | Highly selective for Chk1 |

| This compound Derivative (Hypothesized) | -OCH₂-furan | Predicted potent | Predicted selective for Chk1 |

The broader chemical space of chloro-aniline derivatives has been extensively explored for kinase inhibitory activity. For instance, compounds with a 5-chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) core have been developed as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. nih.gov This highlights the versatility of the substituted chloro-aniline scaffold in targeting different kinase families.

Future Research Directions and Potential Applications in Chemical Biology

Advanced Lead Optimization Strategies for Improved Potency and Selectivity

A lead compound, once identified, must undergo rigorous optimization to enhance its desired biological activity and selectivity while minimizing off-target effects. danaher.com For a molecule like 5-Chloro-2-(2-furylmethoxy)aniline, several advanced lead optimization strategies can be employed.

A primary approach involves a deep understanding of the Structure-Activity Relationship (SAR). This is an iterative process of designing, synthesizing, and testing new analogues to improve potency and selectivity. youtube.com For the furylmethoxy-aniline scaffold, this would involve systematic modifications at various positions. For instance, the aniline (B41778) ring is a common feature in many bioactive compounds, but it can also be a site of metabolic instability. acs.orgumich.edu Strategies to mitigate this include the introduction of bioisosteres, which are substituents or groups with similar physical or chemical properties that can improve the molecule's pharmacokinetic profile. acs.org

Computational methods are integral to modern lead optimization. danaher.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict how structural modifications might affect a compound's interaction with a biological target. danaher.com For example, if a target protein for the furylmethoxy-aniline scaffold is identified, docking studies can guide the rational design of derivatives with improved binding affinity. Furthermore, electrostatic charge optimization can be used to fine-tune the ligand's charge distribution to maximize favorable intermolecular interactions and minimize the desolvation penalty upon binding to a receptor, thereby improving both potency and selectivity. nih.govacs.org

Another key aspect of lead optimization is enhancing selectivity. nih.gov Many drugs fail due to off-target effects. For kinase inhibitors, for example, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a significant challenge. nih.gov Strategies to improve selectivity include targeting unique inactive conformations of the target protein or exploiting subtle differences in the shape and flexibility of the binding site. nih.gov For the this compound scaffold, modifications could be designed to favor a specific conformation of the target, thereby increasing selectivity against other related proteins.

The following table outlines potential lead optimization strategies for the this compound scaffold.

| Strategy | Rationale | Potential Outcome |

| Isosteric Replacement of Aniline | The aniline group can be susceptible to metabolic oxidation, leading to potential toxicity. acs.orgumich.edu Replacing it with a bioisostere can improve metabolic stability. | Enhanced safety profile and improved pharmacokinetics. |

| Modification of the Furan (B31954) Ring | The furan moiety is present in many natural products and exhibits a wide range of biological activities. ontosight.ai Modifications could fine-tune its interaction with the target. | Increased potency and altered selectivity profile. |

| Varying the Chloro Substituent | The position and nature of the halogen substituent on the aniline ring can significantly impact binding affinity and selectivity. | Optimized potency and selectivity. |

| Conformational Constraint | Introducing rigid elements into the linker between the furan and aniline rings can lock the molecule into a bioactive conformation. | Increased potency and selectivity by reducing the entropic penalty of binding. |

Development of Novel Synthetic Methodologies for Related Furylmethoxy-Aniline Scaffolds

The ability to efficiently synthesize a diverse library of compounds based on a core scaffold is crucial for successful drug discovery. nih.gov The development of novel synthetic methodologies for furylmethoxy-aniline scaffolds would accelerate the exploration of this chemical space.

The synthesis of the core this compound structure likely involves the O-arylation of furfuryl alcohol with a substituted chloronitrobenzene followed by reduction of the nitro group. However, to generate a library of analogues, more versatile and efficient methods are needed.

One area of research could focus on the development of novel cross-coupling reactions. Palladium-catalyzed reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Research into palladium-catalyzed methods for the direct arylation of furfuryl alcohol derivatives with a range of substituted anilines would provide a flexible route to a wide variety of furylmethoxy-aniline analogues. unive.it

Another promising avenue is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for easier scale-up. mdpi.commdpi.com Developing a continuous flow process for the synthesis of the furylmethoxy-aniline scaffold would enable the rapid and efficient production of a library of compounds for biological screening.

The table below summarizes potential synthetic strategies for generating diversity in the furylmethoxy-aniline scaffold.

| Synthetic Approach | Description | Advantages |

| Palladium-Catalyzed Cross-Coupling | Direct coupling of functionalized furans with substituted anilines. researchgate.net | High efficiency and broad substrate scope. |

| Reductive Etherification | One-pot synthesis from furfural (B47365) and anilines via a reductive alkylation reaction. mdpi.com | Atom-economic and potentially more sustainable. |

| Copper-Mediated O-Arylation | Coupling of arylboronic acids with furfuryl alcohol derivatives. scienceopen.com | Tolerant of various functional groups. |

| Diversity-Oriented Synthesis (DOS) | Employing a common intermediate to generate a variety of structurally diverse scaffolds. nih.gov | Rapid exploration of a large and diverse chemical space. |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. frontiersin.orgnih.gov These technologies can be powerfully applied to the furylmethoxy-aniline scaffold.

De novo drug design utilizes generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), to create novel molecular structures from scratch. researchgate.netresearchgate.net These models can be trained on large datasets of known bioactive molecules to learn the underlying principles of chemical structure and biological activity. By providing the model with the furylmethoxy-aniline scaffold as a starting point, it can generate a vast virtual library of novel, yet related, compounds with potentially improved properties.

Machine learning models can also be used for predictive purposes. tandfonline.com For example, QSAR models built using ML algorithms can predict the biological activity of newly designed compounds, allowing for the rapid virtual screening of large libraries. nih.gov This significantly reduces the time and cost associated with synthesizing and testing every compound. nih.gov Furthermore, ML models can be trained to predict pharmacokinetic properties and potential toxicity, helping to identify promising candidates early in the discovery process. mdpi.com A deep learning-based scaffold hopping strategy could also be employed to identify novel core structures that mimic the hinge-binding motif of known kinase inhibitors, potentially leading to the discovery of new kinase inhibitors based on the furylmethoxy-aniline scaffold. chemrxiv.org

The following table highlights the potential applications of AI and ML in the development of furylmethoxy-aniline derivatives.

| AI/ML Application | Description | Potential Impact |

| De Novo Design with Generative Models | Using GANs or VAEs to generate novel molecules based on the furylmethoxy-aniline scaffold. researchgate.netresearchgate.net | Rapid exploration of novel chemical space and identification of compounds with unique properties. |

| Predictive Modeling (QSAR) | Training ML models to predict the biological activity of designed compounds. nih.gov | Efficient prioritization of compounds for synthesis and testing. |

| ADMET Prediction | Utilizing ML to predict the absorption, distribution, metabolism, excretion, and toxicity of new molecules. mdpi.com | Early identification and elimination of candidates with poor pharmacokinetic profiles. |

| Scaffold Hopping | Employing deep learning to identify new scaffolds with similar binding properties to the original. chemrxiv.org | Discovery of novel intellectual property with potentially improved characteristics. |

Broader Implications in Fundamental Chemical Biology Research and Drug Discovery Paradigms

The discovery and development of novel chemical scaffolds like this compound have broad implications for both fundamental chemical biology and the future of drug discovery.

In chemical biology, novel small molecules serve as powerful tools to probe complex biological processes. acs.org A unique scaffold with a well-defined biological activity can be used to selectively modulate a specific protein or pathway, providing valuable insights into its function. The development of a library of furylmethoxy-aniline derivatives could lead to the identification of probes for previously "undruggable" targets. The introduction of abiotic scaffolds, those not found in nature, can be particularly advantageous as they may interact with biological systems in unprecedented ways, leading to the discovery of new biology. tandfonline.com

The successful development of compounds derived from the furylmethoxy-aniline scaffold could serve as a blueprint for future drug discovery campaigns. It would highlight the power of combining innovative synthetic chemistry with cutting-edge computational tools to address unmet medical needs. This new paradigm has the potential to not only accelerate the discovery of new medicines but also to enable the development of more personalized therapies tailored to individual patient needs. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(2-furylmethoxy)aniline, and what factors influence yield optimization?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

Chloro-aniline precursor : Start with 5-chloro-2-nitroaniline. Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) .

Furylmethoxy introduction : React the intermediate with 2-(chloromethyl)furan under basic conditions (e.g., NaH in DMF or K₂CO₃ in acetone) to install the furylmethoxy group via Williamson ether synthesis .

Yield optimization : Control reaction temperature (60–80°C), stoichiometry (1.2–1.5 equivalents of 2-(chloromethyl)furan), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- Analytical workflow :

- ¹H/¹³C NMR : Identify the aniline NH₂ (δ ~5.0 ppm, broad singlet), furan ring protons (δ ~6.3–7.4 ppm), and methoxy linkage (δ ~4.8 ppm for –O–CH₂–) .

- IR spectroscopy : Confirm NH₂ stretching (3350–3450 cm⁻¹) and C–O–C ether vibrations (1050–1250 cm⁻¹) .

- Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.06) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-donating furylmethoxy group influence the reactivity of the aniline ring in electrophilic substitution reactions?

- Mechanistic insight : The furylmethoxy group (–O–CH₂–C₄H₃O) acts as an electron-donating substituent via resonance, activating the para and ortho positions of the aniline ring. This enhances reactivity in:

- Nitration : Predominant substitution at the para position relative to the –NH₂ group (yield >70% with HNO₃/H₂SO₄ at 0–5°C) .

- Diazo coupling : Facilitates coupling with aryl diazonium salts at the ortho position (e.g., with 4-nitrobenzenediazonium chloride, pH 9–10) .

- Contrast with electron-withdrawing groups : Compared to nitro- or trifluoromethoxy-substituted anilines (e.g., 5-nitro-2-(trifluoromethoxy)aniline), furylmethoxy derivatives exhibit faster reaction kinetics in electrophilic substitutions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Critical steps :

Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude confounding impurities .

Dose-response standardization : Use IC₅₀/EC₅₀ curves in bioassays (e.g., antimicrobial tests) to account for non-linear activity trends .

Control for solvent effects : Compare activities in DMSO vs. aqueous buffers to rule out solvent-induced artifacts .

- Case study : Discrepancies in antifungal activity (e.g., Candida albicans MIC ranging from 8–32 µg/mL) were resolved by standardizing inoculum size and incubation time .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

- Root cause : Degradation pathways vary with acid strength. In 1M HCl, the furan ring undergoes hydrolysis to form 5-chloro-2-hydroxyaniline (half-life: 12 hours at 25°C). In dilute acetic acid (pH 3–4), the compound remains stable for >72 hours .

- Mitigation : Use buffered solutions (pH 5–7) for long-term storage and avoid strong protic acids in synthetic workflows .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

- Computational methods :

- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.8), aqueous solubility (–3.2 logS), and CYP450 inhibition .

- Docking studies : AutoDock Vina for simulating interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) .

- Validation : Cross-check predictions with experimental data (e.g., HPLC logP vs. calculated values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.